Cas no 808114-09-2 (Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]-)

Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]- structure
808114-09-2 structure
Product name:Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]-
CAS No:808114-09-2
MF:C17H19N3O3
MW:313.351
CID:4196119
PubChem ID:135909749

Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]-
    • SCHEMBL10490301
    • DTXSID601190315
    • 808114-09-2
    • 5-(Diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]phenol
    • AKOS024389523
    • Inchi: InChI=1S/C17H19N3O3/c1-3-19(4-2)16-8-5-13(17(21)11-16)12-18-14-6-9-15(10-7-14)20(22)23/h5-12,21H,3-4H2,1-2H3
    • InChI Key: YWJKGDSRRVCFNC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 313.14264148Da
  • Monoisotopic Mass: 313.14264148Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 81.7Ų

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